molecular formula C10H21NO3S2 B13722603 (3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine

(3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine

Cat. No.: B13722603
M. Wt: 267.4 g/mol
InChI Key: WRGRMWJGHAOGQV-QMMMGPOBSA-N
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Description

(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is a nitroxide thiol-specific spin label. This compound is known for its paramagnetic properties, making it highly useful in various scientific research applications, particularly in the study of molecular interactions and dynamics.

Properties

Molecular Formula

C10H21NO3S2

Molecular Weight

267.4 g/mol

IUPAC Name

(3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

WRGRMWJGHAOGQV-QMMMGPOBSA-N

Isomeric SMILES

CC1(C[C@H](C(N1O)(C)C)CSS(=O)(=O)C)C

Canonical SMILES

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE typically involves the reaction of 1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) methyl methanethiosulfonate with appropriate reagents under controlled conditions. The reaction conditions often include maintaining specific temperatures and using solvents that facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve large-scale synthesis using automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Scientific Research Applications

(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of (+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE involves its interaction with thiol groups in proteins and other molecules. The nitroxide group in the compound acts as a spin label, allowing researchers to monitor molecular interactions and dynamics using EPR spectroscopy. This interaction provides valuable insights into the structure and function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) Methyl Methanethiosulfonate
  • (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate

Uniqueness

(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is unique due to its specific interaction with thiol groups and its paramagnetic properties. These characteristics make it particularly useful in EPR spectroscopy and other applications where precise molecular labeling and monitoring are required .

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₉NO₃S₂
  • Molecular Weight : 303.42 g/mol
  • IUPAC Name : (3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine

This compound features a pyrrolidine ring with multiple substituents that contribute to its unique biological properties.

Research indicates that compounds with a similar structural framework often exhibit diverse biological activities, including:

  • Antiviral Activity : Pyrrolidine derivatives have been studied for their potential as CCR5 receptor antagonists, which are crucial in HIV infection pathways. Modifications to the pyrrolidine structure can enhance potency against HIV by optimizing interactions with the CCR5 receptor .
  • Enzyme Inhibition : Some pyrrolidine derivatives have shown promise in inhibiting enzymes involved in various metabolic pathways. For instance, studies have demonstrated that modifications can lead to enhanced inhibition of α-galactosidase, which is relevant for treating Fabry disease .

Case Studies

  • Anti-HIV Activity : A study focusing on the structure-activity relationship of substituted pyrrolidines revealed that specific modifications significantly improved their efficacy as CCR5 antagonists. The introduction of various groups at the 3-position of the pyrrolidine ring was found to enhance anti-HIV activity, demonstrating the importance of stereochemistry in drug design .
  • Pharmacological Chaperones : Research on polyhydroxylated pyrrolidine derivatives indicated that certain structural configurations could act as pharmacological chaperones. These compounds were able to restore enzyme activity in cells derived from patients with genetic mutations affecting enzyme function .

Comparative Biological Activity Table

CompoundBiological ActivityReference
(3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidinePotential CCR5 antagonist
Polyhydroxylated pyrrolidinesEnzyme chaperoning for α-Gal A
Substituted pyrrolidinesAnti-HIV activity

Research Findings

Recent studies have highlighted the importance of modifying the pyrrolidine structure to enhance biological activity:

  • Synthesis and Evaluation : Various synthetic routes have been developed to create libraries of pyrrolidine derivatives, allowing for high-throughput screening against biological targets.
  • Structure-Activity Relationships (SAR) : Detailed SAR studies have elucidated how specific substitutions affect pharmacological profiles, leading to the identification of promising candidates for further development.

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